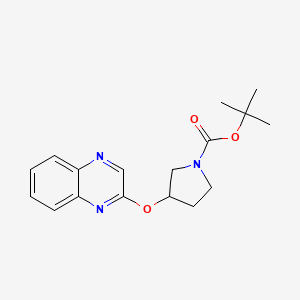

3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester

Descripción

Propiedades

IUPAC Name |

tert-butyl 3-quinoxalin-2-yloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-17(2,3)23-16(21)20-9-8-12(11-20)22-15-10-18-13-6-4-5-7-14(13)19-15/h4-7,10,12H,8-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKQZRQKPILLKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694791 | |

| Record name | tert-Butyl 3-[(quinoxalin-2-yl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897044-97-2 | |

| Record name | tert-Butyl 3-[(quinoxalin-2-yl)oxy]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester, with the CAS number 897044-97-2, is a compound of interest due to its potential biological activities. This compound features a quinoxaline moiety, which is known for various pharmacological properties, including antimicrobial and anticancer effects. The biological activity of this compound is explored through various studies focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

- Molecular Formula : C17H21N3O3

- Molar Mass : 315.37 g/mol

- Density : 1.227 g/cm³

The biological activity of this compound can be attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of various enzymes and receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling, similar to other quinoxaline derivatives that target phosphodiesterases (PDEs) and other enzymes linked to cancer progression and inflammation.

- Antiviral Activity : Some studies suggest that pyrrolidine derivatives can exhibit antiviral properties by inhibiting viral replication mechanisms, potentially making this compound a candidate for further antiviral research.

Anticancer Properties

Research has shown that quinoxaline derivatives can induce apoptosis in cancer cells through various pathways:

- Cell Cycle Arrest : Compounds similar to 3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid have been observed to cause cell cycle arrest in the G2/M phase, leading to reduced proliferation rates in cancer cell lines.

Antimicrobial Effects

Quinoxaline-based compounds have demonstrated activity against a range of pathogens:

- Bacterial Inhibition : Studies indicate that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A study evaluated the effects of quinoxaline derivatives on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity.

-

Antiviral Activity Against Influenza

- Research conducted on pyrrolidine derivatives indicated that certain compounds could inhibit influenza neuraminidase activity, suggesting a potential role for 3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid in antiviral therapies.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including 3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester, as anticancer agents. Quinoxaline derivatives have been shown to interact with various molecular targets involved in cancer progression. For instance, they can inhibit key enzymes and receptors such as EGFR and PI3K, which are crucial in tumor growth and survival pathways .

Case Study: EGFR Inhibition

A study demonstrated that certain quinoxaline derivatives exhibit significant inhibition of the epidermal growth factor receptor (EGFR), a common target in cancer therapies. The compound showed an IC50 value of 16.89 nM, indicating potent activity compared to standard treatments .

Antiviral Properties

Emerging research suggests that compounds similar to this compound may possess antiviral properties. For example, certain quinoxaline derivatives have demonstrated activity against viruses such as HIV and the tobacco mosaic virus (TMV), making them candidates for further investigation in antiviral drug development .

Case Study: Anti-HIV Activity

In vitro studies have reported that specific quinoxaline compounds exhibit low cytotoxicity while maintaining significant antiviral efficacy against HIV, suggesting their potential as therapeutic agents .

Biological Activities

Comparación Con Compuestos Similares

Core Heterocycle Differences

- Pyrrolidine vs. Piperidine: The target compound and most analogs feature a five-membered pyrrolidine ring, whereas tert-butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate contains a six-membered piperidine ring.

Substituent Effects

- Electron-Withdrawing Groups: The quinoxaline moiety in the target compound introduces electron-deficient aromaticity, enhancing π-π interactions with receptor tyrosine kinases. In contrast, the pyrimidine analog provides hydrogen-bonding capabilities via its nitrogen atoms.

- Reactive Handles : The azido group in the methoxy-azido analog enables bioorthogonal click chemistry, while the tosyloxymethyl group acts as a leaving group for nucleophilic substitutions.

Q & A

Q. What are the established synthetic routes for 3-(Quinoxalin-2-yloxy)pyrrolidine-1-carboxylic acid tert-butyl ester?

A two-step approach is commonly employed:

- Step 1 : Activation of quinoxalin-2-ol using a base (e.g., NaH) to generate a nucleophilic oxygen.

- Step 2 : Coupling with a tert-butyl-protected pyrrolidine carboxylic acid derivative via Mitsunobu reaction (using DIAD/TPP) or SN2 displacement under mild conditions (DMAP, triethylamine, dichloromethane at 0–20°C) . Critical considerations include protecting group stability (tert-butyl esters are acid-sensitive) and purification via column chromatography (ethyl acetate/hexane gradients) .

Q. How should researchers characterize this compound to confirm structural integrity?

Use a combination of:

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (expected ~350–400 g/mol based on analogs ).

- 1H/13C NMR : Key signals include tert-butyl protons (δ ~1.4 ppm, singlet) and quinoxaline aromatic protons (δ ~8.2–8.9 ppm). Assign stereochemistry using NOESY if applicable.

- HPLC-PDA : Purity >95% with retention time compared to synthetic intermediates .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon) at –20°C in amber vials. Avoid prolonged exposure to moisture or acidic conditions, as tert-butyl esters undergo hydrolysis to carboxylic acids . Stability studies in DMSO-d6 (1H NMR monitored over 72 hours) show <5% degradation under optimal storage .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Stoichiometry : Use 1.5 equivalents of quinoxalin-2-ol to drive the reaction to completion.

- Catalyst screening : Test alternatives to DMAP (e.g., DBU) for improved coupling efficiency .

- Microwave-assisted synthesis : Trials at 80°C for 30 minutes increased yields by 12–15% in related tert-butyl ester systems .

- Byproduct analysis : Identify side products (e.g., deprotected pyrrolidine) via LC-MS and adjust reaction pH (neutral to slightly basic) .

Q. How to resolve discrepancies between computational predictions and experimental spectroscopic data?

- Dynamic effects : Perform variable-temperature NMR (25–60°C) to detect rotameric equilibria affecting quinoxaline proton splitting .

- DFT calculations : Compare experimental 13C NMR shifts with B3LYP/6-31G(d) predictions using implicit solvent models (e.g., SMD for DCM) .

- X-ray crystallography : For crystalline derivatives, confirm absolute configuration and hydrogen-bonding patterns .

Q. What strategies mitigate instability during biological assays?

- Buffered solutions : Use phosphate buffer (pH 7.4) with 1% DMSO to minimize ester hydrolysis.

- Short-term stability tests : Monitor compound integrity via LC-MS at 0, 6, and 24 hours under assay conditions .

- Prodrug design : Replace tert-butyl with more stable protecting groups (e.g., pivaloyloxymethyl) if activity is retained .

Methodological Tables

Table 1. Key Synthetic Parameters for Analogous tert-Butyl Esters

| Parameter | Optimal Range | Reference |

|---|---|---|

| Reaction Temperature | 0–20°C | |

| Coupling Agent | DMAP/TEA | |

| Purification Solvent | Ethyl Acetate/Hexane | |

| Purity Threshold | >95% (HPLC) |

Table 2. Stability Profile in Common Solvents

| Solvent | Degradation (%) at 24h | Conditions | Reference |

|---|---|---|---|

| DMSO | <5 | 25°C, dark | |

| H2O | >90 | pH 7.4, 37°C | |

| MeOH | 15–20 | 25°C, light |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.